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Compound of Interest

Compound Name: 1-Bromo-2,3,4-trimethoxybenzene

Cat. No.: B077699 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 1-Bromo-2,3,4-trimethoxybenzene. Due to the limited availability of public experimental

spectra for this specific compound, this report combines available experimental data with

predicted spectral information and data from close structural analogues to provide a thorough

analytical profile. All data is presented in a structured format to facilitate interpretation and

comparison. Detailed experimental protocols for acquiring such spectra are also provided,

alongside logical diagrams to illustrate workflows and molecular structures.

Quantitative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for 1-Bromo-
2,3,4-trimethoxybenzene.

Table 1: Mass Spectrometry Data
The mass spectrum for 1-Bromo-2,3,4-trimethoxybenzene was obtained by Gas

Chromatography-Mass Spectrometry (GC-MS).[1]
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Parameter Value

Molecular Formula C₉H₁₁BrO₃

Molecular Weight 247.09 g/mol

Exact Mass 245.989157 g/mol [1]

Key Fragments (m/z) Data not available in search results

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)
Disclaimer: The following ¹H NMR data is predicted, as experimental data for 1-Bromo-2,3,4-
trimethoxybenzene is not readily available in the public domain. Predictions are based on

standard chemical shift models for substituted aromatic compounds.

Chemical Shift (δ)

ppm
Multiplicity Integration Assignment

~6.9 - 7.2 Doublet 1H Aromatic H

~6.7 - 6.9 Doublet 1H Aromatic H

~3.9 Singlet 3H OCH₃

~3.85 Singlet 3H OCH₃

~3.8 Singlet 3H OCH₃

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)
Disclaimer: The following ¹³C NMR data is predicted. Aromatic carbon signals typically appear

in the 110-160 ppm range.
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Chemical Shift (δ) ppm Assignment

~150 - 155 C-O

~140 - 145 C-O

~125 - 130 C-Br

~115 - 125 Aromatic CH

~110 - 115 Aromatic CH

~105 - 110 C-O

~60 - 65 OCH₃

~55 - 60 OCH₃

~55 - 60 OCH₃

Table 4: Predicted FT-IR Spectral Data
Disclaimer: The following FT-IR data is predicted based on characteristic vibrational

frequencies of functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

~3000 - 3100 Medium Aromatic C-H Stretch

~2830 - 2950 Medium Aliphatic C-H Stretch (O-CH₃)

~1580 - 1600 Medium-Strong Aromatic C=C Stretch

~1450 - 1500 Medium-Strong Aromatic C=C Stretch

~1250 - 1300 Strong Aryl-O Stretch (Asymmetric)

~1000 - 1100 Strong Aryl-O Stretch (Symmetric)

~550 - 650 Medium-Strong C-Br Stretch

Experimental Protocols
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The following are detailed methodologies for the spectroscopic analysis of 1-Bromo-2,3,4-
trimethoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

NMR Spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Internal standard (e.g., Tetramethylsilane, TMS)

Volumetric flasks and pipettes

Analytical balance

Procedure:

Sample Preparation:

Accurately weigh 5-10 mg of 1-Bromo-2,3,4-trimethoxybenzene for ¹H NMR, or 20-50

mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a

clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Use a standard pulse sequence (e.g., 30° pulse angle).

Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.

Acquire the Free Induction Decay (FID).

¹³C NMR Acquisition:

Set the spectral width for carbon signals (e.g., 0-200 ppm).

Use a proton-decoupled pulse sequence.

A higher number of scans will be required (e.g., 1024 or more) with a relaxation delay of 2-

5 seconds.

Acquire the FID.

Data Processing:

Apply a Fourier transform to the FID to obtain the spectrum.

Phase and baseline correct the spectrum.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials and Equipment:
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FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Sample of 1-Bromo-2,3,4-trimethoxybenzene

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

Background Spectrum:

Clean the ATR crystal with a lint-free wipe moistened with isopropanol and allow it to dry

completely.

Acquire a background spectrum to account for atmospheric and instrument absorbances.

Sample Analysis:

Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring

complete coverage.

If the sample is solid, apply pressure using the instrument's clamp to ensure good contact.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background to produce the final transmittance or absorbance spectrum.

Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:
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Mass Spectrometer (e.g., with Electron Ionization - EI source) coupled with a Gas

Chromatograph (GC)

Volatile solvent (e.g., dichloromethane or ethyl acetate)

Sample of 1-Bromo-2,3,4-trimethoxybenzene

Microsyringe

Procedure:

Sample Preparation:

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent.

Instrument Setup:

Set the GC parameters (injection volume, column temperature program, carrier gas flow

rate) to achieve good separation.

Set the MS parameters (ionization energy, mass range, scan speed). For EI, a standard of

70 eV is typically used.

Data Acquisition:

Inject the sample into the GC-MS system.

The separated components from the GC column will enter the MS for ionization and

analysis.

Data Analysis:

Identify the molecular ion peak (M⁺) which corresponds to the molecular weight of the

compound. The presence of bromine will be indicated by an M+2 peak of nearly equal

intensity.

Analyze the fragmentation pattern to identify characteristic fragment ions.
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Visualizations
The following diagrams illustrate the logical workflow for spectroscopic characterization and the

structure of the target molecule.
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A flowchart of the spectroscopic characterization process.
The chemical structure of 1-Bromo-2,3,4-trimethoxybenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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